N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15334492
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-7-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | IUCDRIUCWDUCGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Introduction
N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. It features a chromene core structure, which is a bicyclic system composed of a benzene ring fused to a pyran ring, along with a carboxamide group and a dimethylphenyl substituent. This compound is of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications.
Synthesis
The synthesis of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a condensation reaction between 2,5-dimethylaniline and 4-oxo-4H-chromene-2-carboxylic acid. This reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted under anhydrous conditions.
Biological Activities
Chromene derivatives, including N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, are recognized for their diverse biological activities. These compounds have shown potential in anti-inflammatory, antioxidant, and anticancer applications. The specific biological mechanisms of this compound involve interactions with molecular targets within biological systems, which may include enzymes or receptors.
Applications in Medicinal Chemistry
The potential therapeutic applications of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide are significant due to its structural features and biological activities. Chromene derivatives are valuable in pharmaceutical research for developing new drugs with anti-inflammatory, antioxidant, and anticancer properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume